molecular formula C11H11ClO3 B8757191 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate CAS No. 4790-86-7

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate

Cat. No.: B8757191
CAS No.: 4790-86-7
M. Wt: 226.65 g/mol
InChI Key: LFIQOFYSVSBJNH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, which is a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate typically involves the esterification of carbonochloridic acid with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate involves its interaction with molecular targets through its functional groups. The ester group can participate in hydrolysis reactions, releasing the active benzofuran moiety, which can then interact with various biological targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Carbosulfan: A related compound with similar structural features but different functional groups.

    Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core and exhibit diverse biological activities.

Uniqueness

2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl carbonochloridate is unique due to its specific ester functional group and the presence of the 2,3-dihydro-2,2-dimethyl-7-benzofuran moiety

Properties

CAS No.

4790-86-7

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) carbonochloridate

InChI

InChI=1S/C11H11ClO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3

InChI Key

LFIQOFYSVSBJNH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 7.9 g. (0.1 mol) sample of pyridine was added dropwise to a solution of 16.4 g. (0.1 mol) 2,3-dihydro-2,2-dimethyl-7-benzofuranol and 9.9 g. (0.1 mol) phosgene in 100 ml. benzene at about 25° C. The reaction mixture was stirred at 25° C for 2 hours, filtered and evaporated under reduced pressure. The solid residue was washed with hexane and dried to give the product, m.p. 85°-87.5° C. Elemental analysis for C11H11O3Cl showed:
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